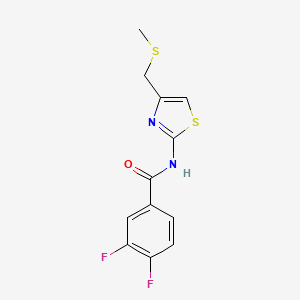
3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two fluorine atoms on the benzene ring and a thiazole ring substituted with a methylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Fluorinated Benzamides: Compounds such as 3,4-difluorobenzamide and 3,4-difluoro-N-methylbenzamide have similar fluorinated benzene rings.
Uniqueness
3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is unique due to the combination of its fluorinated benzene ring and thiazole moiety with a methylthio group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
生物活性
3,4-Difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C12H10F2N2OS
- Molecular Weight : 300.4 g/mol
- CAS Number : 942009-60-1
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate benzamide precursors. Reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane under reflux conditions. Purification is generally achieved through column chromatography to yield high-purity products .
1. Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.
- Mechanism : The mechanism is believed to involve inhibition of microbial growth by interfering with specific enzymatic pathways essential for bacterial survival .
2. Anticancer Properties
Several studies have explored the anticancer potential of thiazole-based compounds. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : A study demonstrated that thiazole derivatives exhibited anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3), with specific compounds showing IC50 values in the micromolar range .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| YH-9 | SK-BR-3 | 0.20 |
| YH-10 | MCF-7 | 0.35 |
3. Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, thiazole derivatives are being investigated for their potential as allosteric modulators in various biological pathways.
- Research Findings : Compounds similar to this compound have shown promise in modulating glutamate receptors, which are critical in neurological disorders .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
特性
IUPAC Name |
3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNZHGNTKNFGDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













